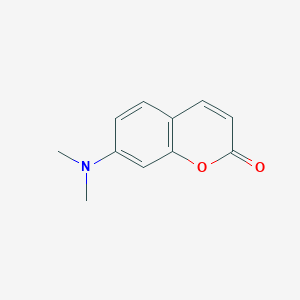

7-Dimethylaminocoumarin

Description

Properties

CAS No. |

57597-38-3 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

7-(dimethylamino)chromen-2-one |

InChI |

InChI=1S/C11H11NO2/c1-12(2)9-5-3-8-4-6-11(13)14-10(8)7-9/h3-7H,1-2H3 |

InChI Key |

JTFIEIKSYKBZHT-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC2=C(C=C1)C=CC(=O)O2 |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=CC(=O)O2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Fluorescence and Solvent Sensitivity

The fluorescence properties of coumarin derivatives are highly dependent on substituent electronic and steric effects. Key comparisons include:

- 7-Amino-4-methylcoumarin (CAS 19063-57-1): The amino (-NH₂) group at position 7 provides moderate electron-donating effects, leading to fluorescence in polar solvents. However, its quantum yield is lower than dimethylamino-substituted analogs due to reduced electron-donating strength . Applications: Intermediate for bioactive compounds and laser dye .

- 7-Diethylamino-4-methylcoumarin (CAS 91-44-1): The bulkier diethylamino (-N(CH₂CH₃)₂) group enhances hydrophobicity, shifting fluorescence to longer wavelengths (bathochromic shift) compared to dimethylamino derivatives. This increases membrane permeability but may reduce solubility in aqueous buffers . Applications: Fluorescent probe for cellular studies, including β-lactamase detection .

- 7-Methoxy-4-methylcoumarin: The methoxy (-OCH₃) group is a weaker electron donor than amino or dimethylamino groups, resulting in lower fluorescence intensity and reduced solvent sensitivity. Its emission is typically in the blue-green spectrum . Applications: UV-absorbing agent and intermediate in organic synthesis .

7-Hydroxy-4-methylcoumarin :

Table 1: Photophysical and Solubility Properties

Solubility and Aggregation Behavior

- This compound: Moderately soluble in organic solvents (e.g., DMSO) but aggregates in aqueous media. Derivatives like TMBDMA (with trimethylamine) were designed to enhance solubility .

- 7-Diethylaminocoumarin: Higher hydrophobicity limits aqueous solubility but improves compatibility with lipid membranes .

Preparation Methods

Knoevenagel Condensation for Coumarin Core Formation

The Knoevenagel condensation is a widely employed method for synthesizing coumarin derivatives. It involves the reaction between salicylaldehyde derivatives and active methylene compounds such as diethyl malonate or ethyl cyanoacetate in the presence of catalysts like piperidine or bases.

- Reaction Conditions: Typically carried out in ethanol or water with catalytic piperidine and sometimes glacial acetic acid.

- Enhancements: Ultrasonic irradiation has been shown to significantly reduce reaction time and improve yields compared to conventional reflux methods (40 minutes vs. 7 hours) without compromising product quality.

- Example: Salicylaldehyde derivatives undergo condensation with diethyl malonate to form coumarin-3-carboxylates, which can be further modified.

| Parameter | Conventional Reflux | Ultrasonic Irradiation |

|---|---|---|

| Reaction Time | 7 hours | 40 minutes |

| Yield | Moderate to High | High |

| Solvent | Ethanol/Water | Ethanol/Water |

| Catalyst | Piperidine | Piperidine |

This method primarily yields coumarins with hydroxyl or other substituents at the 7-position, which can be further functionalized to introduce the dimethylamino group.

Introduction of the Dimethylamino Group via Reduction and Amination

A common strategy to obtain 7-dimethylaminocoumarin involves the synthesis of 7-nitrocoumarin derivatives followed by reduction and subsequent amination:

- Step 1: Coupling of 4-(dimethylamino)salicylaldehyde with ethylnitroacetate using catalytic piperidine leads to 3-nitrocoumarin derivatives.

- Step 2: Reduction of the nitro group to an amino group is performed using tin(II) chloride (SnCl2) in acidic medium (e.g., 15% HCl).

- Step 3: The resulting 3-aminocoumarin can then be subjected to further reactions such as Schiff base formation or direct alkylation to introduce the dimethylamino substituent at the 7-position.

This route is advantageous for its stepwise control and the ability to introduce various substituents on the coumarin ring.

Schiff Base Formation with this compound Derivatives

Schiff bases derived from this compound are synthesized by condensation of 3-aminocoumarin derivatives with various aldehydes:

- Procedure: A mixture of 3-aminocoumarin and substituted benzaldehydes is stirred in ethanol under inert atmosphere for approximately 12 hours.

- Isolation: The crude product is filtered and crystallized from acetonitrile/diethyl ether mixtures.

- Characterization: Products are confirmed by ^1H and ^13C NMR spectroscopy and high-resolution mass spectrometry.

- Example: The formation of (E)-3-(benzylideneamino)-7-(dimethylamino)-2H-chromen-2-one has been reported with detailed spectral data confirming structure.

This method allows the synthesis of a variety of derivatives with different substituents, enabling tuning of chemical and physical properties.

Alternative Synthetic Approaches and Optimization

Additional methods reported in the literature include:

- Microwave-Assisted Synthesis: Used to accelerate reaction steps such as ester hydrolysis and amide formation, reducing reaction times from hours to minutes.

- Solvent-Free Conditions: Some coumarin derivatives have been synthesized under solvent-free conditions using bases like 1,4-diazabicyclo[2.2.2]octane (DABCO), achieving high yields at elevated temperatures (~180 °C).

- Use of Catalysts: Cyanuric chloride and other catalysts have been employed to facilitate the formation of 3-aryl coumarins, which can be further modified to introduce amino substituents.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Knoevenagel Condensation | Salicylaldehyde + Diethyl Malonate, piperidine, EtOH or H2O | Simple, scalable | 61–95 | Ultrasonic irradiation improves yield/time |

| Nitro Coumarin Reduction | 4-(Dimethylamino)salicylaldehyde + ethylnitroacetate; SnCl2/HCl reduction | Stepwise functionalization | Moderate to High | Allows introduction of amino group |

| Schiff Base Formation | 3-Aminocoumarin + substituted benzaldehydes, EtOH, inert atmosphere | Versatile for derivatives | ~80 | Requires purification by crystallization |

| Microwave-Assisted Synthesis | Ester hydrolysis and amide formation under microwave irradiation | Rapid reaction times | Up to 99 | Efficient for multi-step syntheses |

| Solvent-Free DABCO Catalysis | Substituted salicylaldehydes + phenylacetic acids, DABCO, 180 °C | Environmentally friendly | ~90 | High temperature required |

Research Findings and Mechanistic Insights

- The electron-donating dimethylamino group at the 7-position influences the reactivity and stability of coumarin derivatives, as demonstrated by kinetic studies on Schiff base hydrolysis showing dependency on substituent effects.

- Supramolecular interactions involving the this compound moiety affect crystal packing and solubility, which are relevant for purification and application of these compounds.

- The hydrolysis kinetics of Schiff bases derived from this compound are modulated by substituent position and nature, with ortho-hydroxyl groups enhancing reactivity due to electronic effects.

Q & A

Basic: What synthetic methodologies are commonly employed for 7-dimethylaminocoumarin, and how is purity validated?

Answer:

this compound is typically synthesized via the Pechmann condensation, where substituted phenols react with β-ketoesters under acidic conditions. Alternative routes include the Kostanecki reaction or modifications of 7-aminocoumarin derivatives via alkylation. Purity validation requires HPLC with UV detection (λ = 320–400 nm) and mass spectrometry (MS) to confirm molecular ion peaks . For crystalline samples, X-ray diffraction provides structural validation .

Advanced: How can solvent polarity and reaction conditions be optimized to enhance fluorescence quantum yield during synthesis?

Answer:

Fluorescence quantum yield is sensitive to solvent polarity and substituent positioning. Systematic optimization involves:

- Screening solvents (e.g., DMSO, ethanol, acetonitrile) to assess solvatochromic shifts.

- Adjusting reaction temperature and catalyst concentration to minimize non-radiative decay pathways.

- Quantifying fluorescence using a spectrofluorometer with a reference standard (e.g., quinine sulfate). Data should be compared to computational predictions of excited-state dipole moments .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : H and C NMR identify substituent patterns (e.g., dimethylamino group at C7).

- UV-Vis Spectroscopy : Absorbance maxima (e.g., ~360–400 nm) indicate π→π* transitions.

- Mass Spectrometry : High-resolution MS confirms molecular weight (CHNO, MW = 189.21 g/mol).

Cross-referencing with crystallographic data (e.g., CCDC 916451) resolves ambiguities .

Advanced: How are discrepancies in NMR chemical shifts resolved when comparing experimental and literature data?

Answer:

Discrepancies may arise from solvent effects, pH, or crystallographic packing. Mitigation strategies include:

- Repeating experiments in deuterated solvents matching literature conditions.

- Using 2D NMR (COSY, HSQC) to assign coupling patterns.

- Comparing with density functional theory (DFT)-calculated shifts for proton environments .

Basic: What experimental approaches are used to evaluate this compound’s stability under varying storage conditions?

Answer:

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC.

- Photostability : Expose to UV light (320–400 nm) and track absorbance changes.

- pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 3–9) using UV-Vis kinetics .

Advanced: How can computational modeling predict this compound’s photophysical properties for novel applications?

Answer:

- TD-DFT Calculations : Simulate electronic transitions and compare with experimental UV-Vis/fluorescence spectra.

- Solvent Effect Modeling : Use polarizable continuum models (PCM) to predict solvatochromism.

- Molecular Dynamics : Simulate aggregation-induced emission (AIE) behavior in solid-state vs. solution .

Basic: How is this compound utilized as a fluorescent probe in biological studies?

Answer:

Its strong Stokes shift and environment-sensitive emission make it suitable for:

- Membrane Permeability Assays : Track cellular uptake via fluorescence microscopy.

- pH Sensing : Modify substituents to tune pKa for organelle-specific targeting (e.g., lysosomes).

- Enzyme Activity Probes : Design fluorogenic substrates (e.g., esterase cleavage) .

Advanced: What strategies address conflicting bioactivity results in cell-based assays using this compound derivatives?

Answer:

- Dose-Response Curves : Establish EC/IC values across multiple cell lines.

- Metabolic Stability Testing : Use liver microsomes to assess cytochrome P450 interactions.

- Orthogonal Assays : Validate results with flow cytometry or Western blotting to rule off-target effects .

Basic: How are structure-activity relationships (SAR) analyzed for this compound derivatives?

Answer:

- Substituent Variation : Synthesize analogs with modified amino groups (e.g., diethyl, pyrrolidino).

- Biological Screening : Test against target enzymes (e.g., kinases, proteases) using fluorescence polarization.

- Correlation Analysis : Link logP values (from HPLC) to cellular permeability .

Advanced: How do crystallographic studies resolve contradictions in reported molecular geometries of coumarin derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.